molecular formula C5H5ClF3N3S B8089395 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride

Cat. No.: B8089395
M. Wt: 231.63 g/mol
InChI Key: SRJWJSDIRPGAJK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3S and a molecular weight of 231.63 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiazole with appropriate reagents to introduce the carboximidamide group. One common synthetic route involves the use of thionyl chloride and ammonium hydroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride include other thiazole derivatives such as:

  • 4-Methylthiazole-2-carboximidamide
  • 4-Phenylthiazole-2-carboximidamide
  • 4-(Trifluoromethyl)thiazole-2-carboxamide

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)2-1-12-4(11-2)3(9)10;/h1H,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWJSDIRPGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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